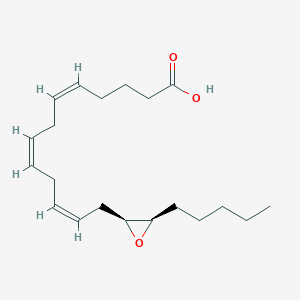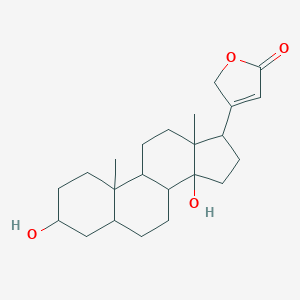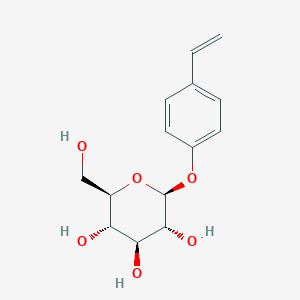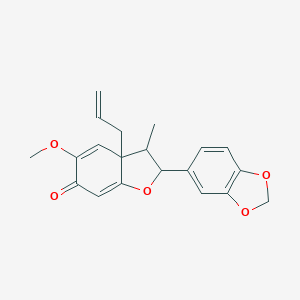
22-Dehidroclerosterol
Descripción general
Descripción
22-Dehydroclerosterol, also known as ethylbenzylamine or N, N-dibenzyl ethyl amine, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. 22-Dehydroclerosterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 22-Dehydroclerosterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 22-dehydroclerosterol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 22-dehydroclerosterol can be found in green vegetables. This makes 22-dehydroclerosterol a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Medicina: Agente Antimicrobiano
El 22-Dehidroclerosterol se ha identificado como un ingrediente activo en composiciones antimicrobianas para combatir las infecciones por Helicobacter pylori . Se sabe que esta bacteria causa gastritis crónica, úlceras gástricas y úlceras duodenales. La eficacia del compuesto contra H. pylori sugiere su potencial para prevenir y tratar diversas enfermedades del estómago y el duodeno causadas por este patógeno.
Agricultura: Actividad Antihepatotóxica
En agricultura, el this compound ha mostrado una actividad antihepatotóxica significativa . Se ha aislado del extracto de etanol de las partes aéreas de Clerodendrum phlomidis y se ha demostrado su capacidad para disminuir los niveles elevados de enzimas séricas en ratas Wistar albinas, lo que indica su posible uso en la protección de la salud hepática en el ganado agrícola.
Biotecnología: Investigación del Cáncer
La investigación en biotecnología ha revelado que los esteroles relacionados con el this compound pueden inhibir el crecimiento de las células cancerosas de mama humanas . Esto sugiere que el this compound podría ser un compuesto valioso en el desarrollo de terapias contra el cáncer.
Aplicaciones Ambientales: Compuesto Biodegradable
El this compound, al ser un compuesto natural, se presume que es respetuoso con el medio ambiente y biodegradable . Esta característica lo convierte en una sustancia atractiva para aplicaciones ambientales donde la no toxicidad y la biodegradabilidad son cruciales.
Ciencia de Materiales: Glucósidos de Esteroles
El compuesto se ha asociado con glucósidos de esteroles que tienen aplicaciones potenciales en la ciencia de materiales . Estas aplicaciones podrían ir desde el desarrollo de nuevos materiales con actividades biológicas específicas hasta la creación de plásticos o recubrimientos de base biológica.
Usos Industriales: Investigación y Desarrollo
En entornos industriales, el this compound se utiliza principalmente para la investigación científica y el desarrollo de nuevos productos . Su papel en la síntesis de otros compuestos y como material de referencia en estudios analíticos es de particular importancia.
Mecanismo De Acción
Target of Action
The primary targets of 22-Dehydroclerosterol are bacteria such as E. coli, S. aureus, and H. pylori . These bacteria are common pathogens that can cause various infections in humans.
Result of Action
The primary result of 22-Dehydroclerosterol’s action is the inhibition of bacterial growth, as evidenced by its antibacterial activity . This can help control bacterial infections and prevent their spread.
Propiedades
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,20-21,23-27,30H,2,7,11-18H2,1,3-6H3/b9-8+/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJFINKUHDHOSM-KEJCWXRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319028 | |
| Record name | 22-Dehydroclerosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26315-07-1 | |
| Record name | 22-Dehydroclerosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26315-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 22-Dehydroclerosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)


